molecular formula C9H8O B050305 7-Methylbenzofuran CAS No. 17059-52-8

7-Methylbenzofuran

Cat. No.: B050305
CAS No.: 17059-52-8
M. Wt: 132.16 g/mol
InChI Key: PHQXPPBIJBCIMI-UHFFFAOYSA-N
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Description

7-Methylbenzofuran, also known as this compound, is a useful research compound. Its molecular formula is C9H8O and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antibacterial Activity : A study investigated the antibacterial activity of 2-methylbenzofurans, including derivatives with 7-NO2 and other substituents. These compounds demonstrated bacteriostatic properties and were compared to nitrofurazone for their spectrum of activity (Powers, 1976).

  • Synthesis Methods : Research on the synthesis of benzofuran derivatives, including 7-Methylbenzofuran, has been explored using artificial intelligence. This includes the development of new catalytic reactions for efficient assembly of bioactive benzofurans (Takabatake et al., 2020).

  • Optical Properties : The optical properties of novel derivatives of benzofuran, including this compound, were studied. This research focused on the UV-vis absorption and fluorescence spectral characteristics of these compounds (Jiang et al., 2012).

  • Antimicrobial Evaluation : A study synthesized and evaluated the antimicrobial activity of novel 2-substituted-3-methylbenzofuran derivatives. These compounds showed significant antimicrobial activity against various fungal and bacterial species (Abdel‐Aziz et al., 2009).

  • Carbofuran Hydrolysis in Soil : Research evaluated methods for characterizing the hydrolysis of carbofuran, a compound related to benzofurans, in soil. This study aimed to understand the environmental factors influencing the behavior of such compounds in field soils (Parkin et al., 1991).

  • Inosine Building Blocks : A study synthesized novel phosphoramidite building blocks for lipophilic oligonucleotides, involving reactions with this compound derivatives (Köstler & Rosemeyer, 2009).

Properties

IUPAC Name

7-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-7-3-2-4-8-5-6-10-9(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQXPPBIJBCIMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168892
Record name 7-Methylbenzofuran
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17059-52-8
Record name 7-Methylbenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17059-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methylbenzofuran
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methylbenzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.370
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Record name 7-METHYLBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic approaches to obtain 7-Methylbenzofuran derivatives?

A1: Several methods have been explored for the synthesis of this compound derivatives. One approach involves the annulation of a substituted benzofuran-2-carbaldehyde, such as 4-isopropyl-7-methylbenzofuran-2-carbaldehyde, using a Wittig reaction followed by ring closure and functional group modifications []. Another method utilizes 2,4,6-trihydroxytoluene as a starting material for the synthesis of various aurone derivatives, which are structurally related to benzofurans [, ].

Q2: What biological activities have been observed for this compound derivatives?

A2: Studies have shown that certain this compound derivatives exhibit promising biological activities. For example, hydroxyderivatives of 2-benzylidenebenzofuran-3(2H)-ones, synthesized from 2,4,6-trihydroxytoluene, have demonstrated inhibitory activity against bacterial strains like Escherichia coli, Pseudomonas fluorescens, Staphylococcus aureus, and Bacillus subtilis []. Additionally, benzofuran–chalcone hybrids incorporating a this compound moiety have shown potential as multifunctional agents against Alzheimer’s disease in a Caenorhabditis elegans model. These hybrids were found to reduce amyloid-beta aggregation, increase acetylcholine levels, and protect against cholinergic neurodegeneration [].

Q3: How does the structure of this compound influence its conformational properties?

A3: The presence of the methyl group at the 7-position of the benzofuran ring can influence the molecule's conformation, particularly the angle between the plane of the benzene ring and the plane containing the oxygen bonds. Studies using ultraviolet absorption spectra have shown that the angle increases in the order of 2,3-dihydrobenzofuran < 2,3-dihydro-7-methylbenzofuran < chroman < homochroman. The 7-methyl group in 2,3-dihydro-7-methylbenzofuran leads to steric hindrance, affecting the oxygen atom's hybridization and resulting in a larger angle compared to the unsubstituted dihydrobenzofuran [].

Q4: Are there any studies on the antioxidant properties of this compound derivatives?

A4: Yes, the antioxidant activity of certain this compound derivatives has been investigated. Hydroxyderivatives of 2-benzylidenebenzofuran-3(2H)-ones were studied using cyclic voltammetry and spectrophotometric methods with 2,2′-diphenyl-1-picrylhydrazyl (DPPH•) radical scavenging assay. The results indicated moderate antioxidant activity for these compounds, with the number and position of hydroxyl groups influencing their efficacy [].

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